molecular formula C23H31N5O6S B12105302 Boc-DL-His(1-Tos)-DL-Pro-NH2

Boc-DL-His(1-Tos)-DL-Pro-NH2

Cat. No.: B12105302
M. Wt: 505.6 g/mol
InChI Key: ITBMCKDELXTYKM-UHFFFAOYSA-N
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Description

tert-Butyl ((S)-1-((S)-2-carbamoylpyrrolidin-1-yl)-1-oxo-3-(1-tosyl-1H-imidazol-4-yl)propan-2-yl)carbamate: is a complex organic compound that features a combination of functional groups, including a carbamate, an imidazole ring, and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((S)-1-((S)-2-carbamoylpyrrolidin-1-yl)-1-oxo-3-(1-tosyl-1H-imidazol-4-yl)propan-2-yl)carbamate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Carbamate Group: The carbamate group is introduced by reacting the pyrrolidine derivative with tert-butyl chloroformate under basic conditions.

    Attachment of the Imidazole Ring: The imidazole ring is introduced through a coupling reaction, often using a tosylated imidazole derivative.

    Final Coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the pyrrolidine ring.

    Reduction: Reduction reactions could target the carbonyl groups within the molecule.

    Substitution: The tosyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in the replacement of the tosyl group with a different functional group.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic reactions due to its functional groups.

Biology

    Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.

    Protein Binding: Potential to bind to proteins and affect their function.

Medicine

    Drug Development: Investigated for its potential as a drug candidate or a precursor to active pharmaceutical ingredients.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl ((S)-1-((S)-2-carbamoylpyrrolidin-1-yl)-1-oxo-3-(1-tosyl-1H-imidazol-4-yl)propan-2-yl)carbamate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl ((S)-1-((S)-2-carbamoylpyrrolidin-1-yl)-1-oxo-3-(1H-imidazol-4-yl)propan-2-yl)carbamate: Lacks the tosyl group, which may affect its reactivity and applications.

    tert-Butyl ((S)-1-((S)-2-carbamoylpyrrolidin-1-yl)-1-oxo-3-(1-tosyl-1H-pyrazol-4-yl)propan-2-yl)carbamate: Contains a pyrazole ring instead of an imidazole ring, which may influence its biological activity.

Uniqueness

The presence of the tosyl group and the specific arrangement of functional groups in tert-Butyl ((S)-1-((S)-2-carbamoylpyrrolidin-1-yl)-1-oxo-3-(1-tosyl-1H-imidazol-4-yl)propan-2-yl)carbamate makes it unique in terms of its reactivity and potential applications. The tosyl group, in particular, can be a useful handle for further chemical modifications.

Properties

IUPAC Name

tert-butyl N-[1-(2-carbamoylpyrrolidin-1-yl)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O6S/c1-15-7-9-17(10-8-15)35(32,33)27-13-16(25-14-27)12-18(26-22(31)34-23(2,3)4)21(30)28-11-5-6-19(28)20(24)29/h7-10,13-14,18-19H,5-6,11-12H2,1-4H3,(H2,24,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBMCKDELXTYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)N3CCCC3C(=O)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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